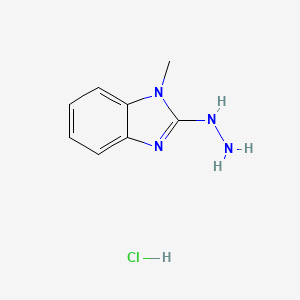

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

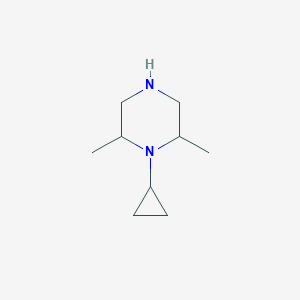

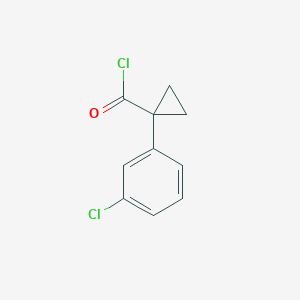

“(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride” is a chemical compound with the CAS Number: 114804-55-6 . It has a molecular weight of 198.65 and its IUPAC name is 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride . This compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N4.ClH/c1-12-7-5-3-2-4-6 (7)10-8 (12)11-9;/h2-5H,9H2,1H3, (H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of “this compound” is between 293-295 degrees Celsius .Scientific Research Applications

1. Antimicrobial Activity

- A range of benzimidazole derivatives, including compounds related to (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride, have been synthesized and demonstrated significant in vitro antibacterial and antifungal properties against various human pathogenic microorganisms. These findings suggest potential applications in developing new antimicrobial agents (Krishnanjaneyulu et al., 2014).

2. Anticancer Activity

- Some benzimidazole derivatives have been synthesized and evaluated for their potential anticancer activities. These studies indicate the promise of benzimidazole compounds, such as this compound, in the development of new anticancer drugs (El-Sawy et al., 2013).

3. Corrosion Inhibition

- Imidazole derivatives, including this compound, have been investigated as inhibitors for corrosion in various solutions, showing high efficacy in protecting metals like mild steel. This application is valuable in industrial contexts to prevent material degradation (Yadav et al., 2014).

4. Antimalarial Properties

- Benzimidazole derivatives have been shown to exhibit significant anti-malarial activity, suggesting that compounds like this compound could be valuable in the development of new treatments for malaria (Divatia et al., 2014).

5. Antidiabetic Potential

- The synthesis and evaluation of benzimidazole derivatives have also highlighted their potential as anti-diabetic agents. Their inhibitory effects on enzymes like α-glucosidase indicate a possible role in managing diabetes (Ibraheem et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural resemblance to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives have been found to interact with biopolymers in living systems . They have been associated with a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Biochemical Pathways

Benzimidazole derivatives have been found to cause the formation of intracellular reactive oxygen species (ros) with glutathione (gsh), leading to dna strand breaks . This DNA damage induces phosphorylation of p53 (p-p53) and upregulates the expression levels of p21, which inhibits the expression of cyclin-B, leading to G2M arrest .

Pharmacokinetics

The molecular weight of the compound is 19865 , which may influence its absorption and distribution in the body.

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit casein kinases, which are involved in various cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of proteins involved in signal transduction, leading to altered cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical environment within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its activity, as it may interact with different biomolecules depending on its subcellular location.

properties

IUPAC Name |

(1-methylbenzimidazol-2-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-12-7-5-3-2-4-6(7)10-8(12)11-9;/h2-5H,9H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZZLZIPBXMPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114804-55-6 |

Source

|

| Record name | 2-hydrazinyl-1-methyl-1H-1,3-benzodiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

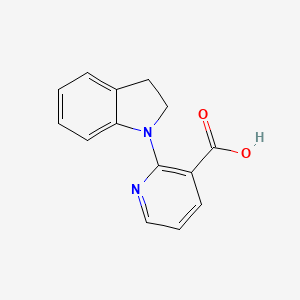

![2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid](/img/structure/B1325110.png)

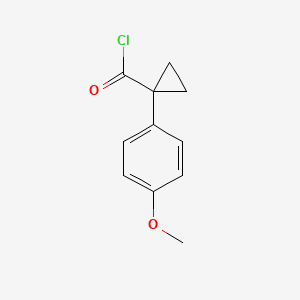

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)